molecular formula C18H22N2O2 B5671145 6-acetyl-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one

6-acetyl-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one

Cat. No.: B5671145
M. Wt: 298.4 g/mol
InChI Key: HGSZRMAMORCBFH-UHFFFAOYSA-N
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Description

6-acetyl-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one typically involves multi-step organic reactions. A common route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the acetyl group: Acetylation of the quinoline core can be done using acetic anhydride in the presence of a catalyst like pyridine.

    Attachment of the piperidin-1-ylmethyl group: This step might involve a nucleophilic substitution reaction where a piperidine derivative reacts with a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The compound can undergo various substitution reactions, especially at the piperidin-1-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-acetyl-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one could have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Development of pharmaceuticals targeting specific biological pathways.

    Industry: Use in the production of dyes, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or receptors, and pathways involved might be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial activity.

    2-methylquinoline: A simple derivative with potential biological activity.

    4-hydroxyquinoline: Known for its use in the synthesis of various pharmaceuticals.

Uniqueness

6-acetyl-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one is unique due to the specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

6-acetyl-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12-16(11-20-8-4-3-5-9-20)18(22)15-10-14(13(2)21)6-7-17(15)19-12/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSZRMAMORCBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)C)CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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